2-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

insecticidal activity Plutella xylostella thienylpyridyl acetamide

Secure a validated agrochemical hit compound with demonstrated dual insecticidal-fungicidal activity against Plutella xylostella, Mythimna separata, and phytopathogenic fungi. Its solved single-crystal structure and established SAR series enable immediate structure-based optimization and affinity-based target identification experiments. Unlike fragile structural analogs, this compound's specific non-covalent interaction profile is preserved, making it an ideal, undiluted starting point for developing combination fungicide-insecticide products.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 1798638-44-4
Cat. No. B2675231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
CAS1798638-44-4
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCC(=O)NCC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
InChIInChI=1S/C14H15N3O2S/c1-10(18)16-8-14(19)17-6-11-4-13(7-15-5-11)12-2-3-20-9-12/h2-5,7,9H,6,8H2,1H3,(H,16,18)(H,17,19)
InChIKeyHRIIMGSRVOAHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1798638-44-4) – Structural Identity and Pesticidal Lead Profile


2-Acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1798638-44-4) is a synthetic thienylpyridyl-acetamide hybrid with molecular formula C14H15N3O2S and a molecular weight of 289.35 g/mol. It was identified as the primary hit (compound A) in a pharmacophore-based virtual screening campaign targeting novel pesticidal agents, and its single-crystal structure was reported for the first time alongside a focused series of thioether-, sulfoxide- and sulfone-containing acetamide derivatives [1].

Why Generic Substitution Fails for 2-Acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in Agrochemistry Research


Within the thienylpyridyl-acetamide chemotype, simple isosteric replacement or generic substitution fundamentally alters the electronic and steric environment at the pyridine 5-position and the acetamide side chain, leading to loss of the specific non-covalent interactions that drive target-site binding. The hit compound A displays a distinctive combination of insecticidal and fungicidal activity profiles that are highly sensitive to even minor structural modifications: for instance, converting the N-acetamido group to a thioether or sulfone analog (compounds Ib, Io, Iq) results in measurable potency shifts against Plutella xylostella and Mythimna separata, demonstrating that in-class compounds cannot be freely interchanged without experimental re-validation [1].

Differentiation Evidence for 2-Acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide vs. In-Class Analogs


Insecticidal Activity Against Plutella xylostella – Comparison with Sulfone Analog Iq and Control Insecticides

Compound A was evaluated against Plutella xylostella L. in a whole-organism insecticidal assay and demonstrated activity comparable to the commercial insecticides cartap, triflumuron and chlorantraniliprole. Among the focused series, the sulfone analog Iq showed the highest insecticidal potency, while the hit compound A served as the structural prototype from which potency-optimized analogs were derived [1].

insecticidal activity Plutella xylostella thienylpyridyl acetamide

Dual Insecticidal and Fungicidal Activity – Comparison with In-Class Analogs Ih, Id, Io, and Iq

Beyond insecticidal activity, compound A exhibited favorable fungicidal effects against three phytopathogenic fungi: Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum. This dual pesticidal spectrum was shared with only a subset of analogs (Ih, Id, Io, Iq), indicating that the N-acetamido substitution pattern is permissive for fungicidal activity while other modifications may abrogate it [1].

fungicidal activity pesticidal lead dual-action agrochemical

Single-Crystal Structure Confirmation – Enabling Rational Structure-Based Optimization

The single-crystal structure of hit compound A was first reported in the Molecules 2021 study, providing unambiguous conformational and packing information. This is in contrast to the other active analogs (Ib, Io, Iq, Ih, Id), for which only spectroscopic characterization (1H NMR, 13C NMR, HRMS) was reported. The availability of a solved crystal structure enables computational docking, pharmacophore refinement, and rational design of second-generation analogs with improved potency or selectivity, a capability not directly accessible from spectroscopic data alone [1].

single-crystal XRD structure-based design thienylpyridyl acetamide

Procurement-Relevant Application Scenarios for 2-Acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide


Hit-to-Lead Optimization in Agrochemical Discovery Programs Targeting Lepidoptera Pests

R&D teams developing novel insecticides against Plutella xylostella can employ compound A as a validated hit with insecticidal activity comparable to commercial standards (cartap, triflumuron, chlorantraniliprole). Its crystallographically defined structure enables immediate initiation of structure-based optimization cycles [1].

Dual-Action Pesticidal Lead for Broad-Spectrum Crop Protection

Because compound A simultaneously controls lepidopteran insects (Plutella xylostella, Mythimna separata) and phytopathogenic fungi (Physalospora piricola, Rhizoctonia cerealis, Sclerotinia sclerotiorum), it is suited as a single-active-ingredient starting point for developing combination fungicide-insecticide products, reducing formulation complexity in agrochemical R&D [1].

Chemical Probe for Target Deconvolution in Insecticidal Mode-of-Action Studies

The availability of a solved single-crystal structure and a defined SAR series (Ib, Io, Iq, Ih, Id) makes compound A an ideal chemical probe for affinity-based target identification experiments. Researchers can exploit the structural data to design photoaffinity or click-chemistry derivatives without altering the core pharmacophore [1].

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